molecular formula C18H23N3O4 B10999718 N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B10999718
M. Wt: 345.4 g/mol
InChI Key: OUIFZDMPNWLCPQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

Mechanism of Action

Biological Activity

N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H22N4O3\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_3

This indicates the presence of a pyrazole ring fused with a cycloheptane structure and functionalized with a trimethoxyphenyl group. The molecular weight is approximately 318.37 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds within this class have shown significant antiproliferative effects against various human tumor cell lines. A study demonstrated that several pyrazole derivatives exhibited GI50 values in the nanomolar range against multiple cancer types (Table 1).

Compound NameGI50 (nM)Cancer Type
Compound A12Breast
Compound B25Lung
This compoundTBDTBD

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated in models of inflammation and pain relief. In vivo studies indicated that it could significantly reduce edema and inflammatory markers in animal models.

The mechanism through which this compound exerts its effects may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This aligns with findings from other pyrazole compounds that act as COX inhibitors.

Case Studies

  • Study on Anticancer Activity : A recent publication reported that a series of pyrazole derivatives were screened against a panel of cancer cell lines. The results indicated that those with similar structural features to this compound showed promising results in inhibiting cell proliferation.
  • Anti-inflammatory Effects : In another study focusing on pain models in rodents, the compound was administered to evaluate its analgesic effects. Results showed a significant reduction in pain response compared to control groups.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H23N3O4/c1-23-14-9-11(10-15(24-2)17(14)25-3)19-18(22)16-12-7-5-4-6-8-13(12)20-21-16/h9-10H,4-8H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

OUIFZDMPNWLCPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

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